![molecular formula C8H10N4O2 B14495951 N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide CAS No. 63118-39-8](/img/structure/B14495951.png)
N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring attached to an imidodicarbonic diamide moiety, which imparts distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide typically involves the reaction of α-bromoketones with 2-aminopyridines. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another approach utilizes ethyl acetate as a solvent, where the reaction proceeds via one-pot tandem cyclization/bromination with TBHP .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production, with appropriate optimization for yield and purity.
化学反応の分析
Types of Reactions
N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using sodium in ethanol, followed by ammonium chloride.
Substitution: Substitution reactions involve reagents like triethylamine in acetonitrile (ACN) under reflux conditions.
Common Reagents and Conditions
Oxidation: 3-chloroperbenzoic acid, DCM, room temperature.
Reduction: Sodium, ethanol, ammonium chloride, reflux.
Substitution: Triethylamine, ACN, reflux.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide has several applications in scientific research:
作用機序
The mechanism of action of N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine moiety and exhibit comparable reactivity and applications.
Imidazo[1,2-a]pyridines: These heterocyclic compounds are synthesized from similar starting materials and have diverse medicinal applications.
Uniqueness
N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide is unique due to its specific combination of a pyridine ring and an imidodicarbonic diamide moiety. This structure imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
63118-39-8 |
|---|---|
分子式 |
C8H10N4O2 |
分子量 |
194.19 g/mol |
IUPAC名 |
1-carbamoyl-3-(pyridin-2-ylmethyl)urea |
InChI |
InChI=1S/C8H10N4O2/c9-7(13)12-8(14)11-5-6-3-1-2-4-10-6/h1-4H,5H2,(H4,9,11,12,13,14) |
InChIキー |
COJUJPXJEXHMNO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CNC(=O)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



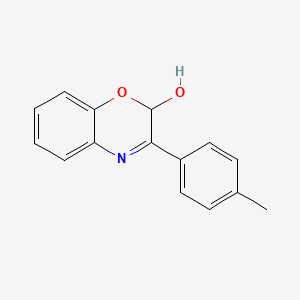
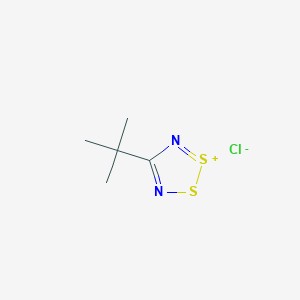
![8-Nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14495902.png)
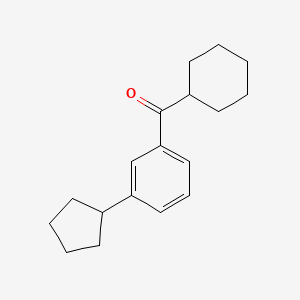
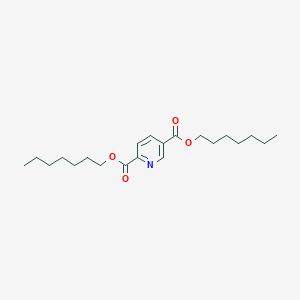

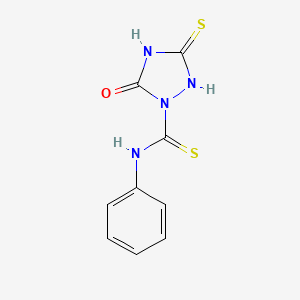

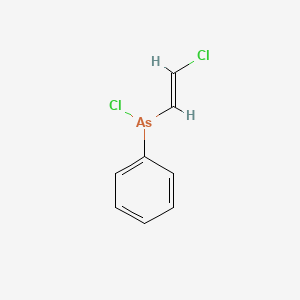
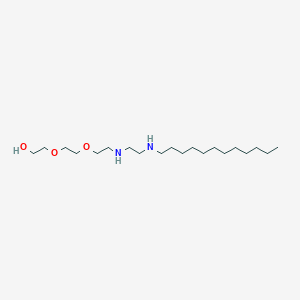
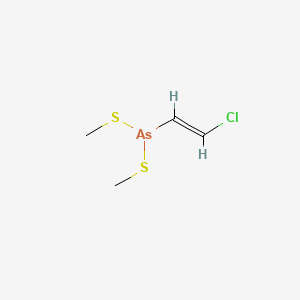
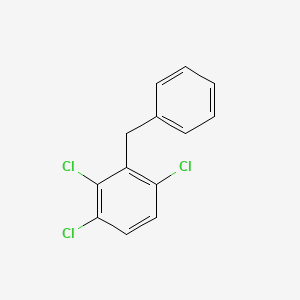
![(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14495948.png)
